2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol
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Overview
Description
2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol is an organic compound with the molecular formula C14H16BrNO2 It features a furan ring substituted with a 4-bromo-3-methylphenyl group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-bromo-3-methylphenyl with a suitable acylating agent in the presence of a Lewis acid catalyst.
Furan Ring Formation: The acylated product undergoes cyclization to form the furan ring.
Amination: The furan derivative is then reacted with ethanolamine to introduce the aminoethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethanol
- 2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethanol
- 2-({[5-(4-Methylphenyl)-2-furyl]methyl}amino)ethanol
Uniqueness
2-({[5-(4-Bromo-3-methylphenyl)furan-2-yl]methyl}amino)ethanol is unique due to the presence of both the bromo and methyl substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness may confer specific properties that are advantageous in certain applications, such as increased binding affinity or selectivity for particular enzymes or receptors.
Properties
Molecular Formula |
C14H16BrNO2 |
---|---|
Molecular Weight |
310.19g/mol |
IUPAC Name |
2-[[5-(4-bromo-3-methylphenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C14H16BrNO2/c1-10-8-11(2-4-13(10)15)14-5-3-12(18-14)9-16-6-7-17/h2-5,8,16-17H,6-7,9H2,1H3 |
InChI Key |
MIMROSJTZLHEHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)CNCCO)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)CNCCO)Br |
Origin of Product |
United States |
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